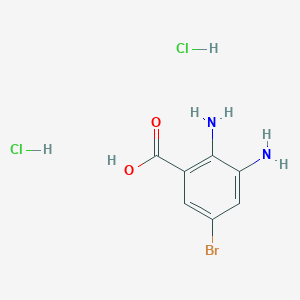
2,3-Diamino-5-bromobenzoic acid dihydrochloride
Vue d'ensemble
Description
2,3-Diamino-5-bromobenzoic acid dihydrochloride is a chemical compound with the molecular formula C7H9BrCl2N2O2 and a molecular weight of 303.97 g/mol .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It’s likely that this compound could participate in various chemical reactions based on its functional groups .Applications De Recherche Scientifique
Ortho-Metalation of Unprotected Benzoic Acids
The study by Gohier and Mortier (2003) reveals the synthesis process involving ortho-metalation of unprotected 3-bromo benzoic acids with hindered lithium dialkylamides. This method generates lithium 3-bromo-2-lithiobenzoates, which can be trapped to afford various 2-substituted-3-bromobenzoic acids, demonstrating a chemical pathway to manipulate such compounds in organic synthesis (Gohier & Mortier, 2003).
Dihydrofolate Reductase Inhibitors Synthesis
A study by Rosowsky, Fu, and Queener (2000) discusses the synthesis of compounds with bulky tricyclic aromatic groups, including 2,3-Diamino-5-bromobenzoic acid derivatives. These compounds are potent inhibitors of dihydrofolate reductase from various organisms, indicating their potential in medical chemistry for the development of drugs (Rosowsky et al., 2000).
Bromination in Organic Synthesis
The paper by Cao Sheng-li (2004) focuses on the key intermediate for the synthesis of certain anti-cancer drugs, highlighting the role of bromination and providing insights into the synthesis of complex molecules for pharmacological applications (Cao, 2004).
Material Science and Polymer Chemistry
Hyperbranched Polymer Synthesis
Jong-Beom Baek, Simko, and Loon-Seng Tan (2006) delve into the synthesis of a novel hyperbranched polymer containing alternating quinoxaline and benzoxazole repeat units. The synthesized polymer, derived from a monomer including 2,3-diamino groups, shows unique properties and potential applications in material science, underlining the importance of such chemical compounds in the development of advanced materials (Baek, Simko, & Tan, 2006).
Proton Exchange Membranes
Wang, Xiao, and Yan (2012) synthesized a series of sulfonated polybenzothiazoles, indicating the importance of such structures in the creation of proton exchange membranes. The research underscores the relevance of 2,3-diamino substituted compounds in the creation of materials with high thermal and oxidative stability, essential for energy-related applications (Wang, Xiao, & Yan, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,3-diamino-5-bromobenzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2.2ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;;/h1-2H,9-10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPFJANHNZVEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)N)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)

![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)


![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)





